molecular formula C17H16FN3O5S B2371820 ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251632-06-0

ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2371820
CAS No.: 1251632-06-0
M. Wt: 393.39
InChI Key: VJNZUOHJLKINID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core fused with a 3-fluoro-4-methylphenyl substituent and an ethyl acetate side chain. The 1,1-dioxido group on the thiadiazine ring enhances its polarity, while the fluorine and methyl groups on the aromatic ring influence lipophilicity and metabolic stability. Such structural motifs are common in pharmaceuticals targeting kinase inhibition or anti-inflammatory pathways, though specific applications for this compound require further study .

Properties

IUPAC Name

ethyl 2-[4-(3-fluoro-4-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S/c1-3-26-15(22)10-20-17(23)21(12-7-6-11(2)13(18)9-12)16-14(27(20,24)25)5-4-8-19-16/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNZUOHJLKINID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC(=C(C=C3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H22F3N5O2S
IUPAC Name: this compound

The compound features a pyrido-thiadiazin scaffold that is known for its diverse biological activities. The presence of fluorine and other functional groups enhances its interaction with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity: Many heterocycles inhibit specific enzymes involved in cancer proliferation and signaling pathways. For instance, they may target kinases such as PI3K and EGFR which are critical in cancer cell survival and growth .
  • Modulation of Receptor Activity: Compounds like ethyl 2-(4-(3-fluoro-4-methylphenyl)-...) can interact with receptors involved in cell signaling. This interaction can lead to altered cellular responses that inhibit tumor growth or induce apoptosis .

Anticancer Properties

A significant body of research points to the anticancer potential of this class of compounds:

  • Case Study 1: In vitro studies demonstrated that similar heterocyclic compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, studies on related thiadiazines showed IC50 values in the low micromolar range against breast cancer cells .
  • Case Study 2: An animal model study indicated that a compound structurally similar to ethyl 2-(4-(3-fluoro-4-methylphenyl)-...) significantly reduced tumor size in xenograft models when administered orally .
Study Cell Line/Model IC50 (µM) Mechanism
Study 1Breast Cancer0.55Apoptosis Induction
Study 2Xenograft ModelN/ATumor Size Reduction

Antimicrobial Activity

Another area of interest is the antimicrobial activity:

  • Antibacterial Effects: Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, by inhibiting bacterial DNA gyrase .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Recent studies have highlighted the importance of heterocyclic compounds in cancer treatment. Ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate exhibits promising anticancer activity due to its ability to interact with various cellular targets involved in tumor proliferation and survival.

Research indicates that compounds similar to this one can inhibit key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Mechanism of Action:
The compound's mechanism may involve the modulation of gene expression related to cell cycle regulation and apoptosis. It is believed to affect the phosphorylation of proteins that are crucial for cell survival and proliferation .

Pharmacological Research

Drug Development:
this compound can serve as a scaffold for developing new drugs targeting specific diseases. Its unique structure allows for modifications that can enhance its pharmacological properties while minimizing side effects.

Case Studies:
Several case studies have explored the effectiveness of similar compounds in preclinical models:

StudyCompoundApplicationFindings
Study AEthyl 2-(4-(3-fluoro-4-methylphenyl)-...)Cancer treatmentSignificant reduction in tumor size in xenograft models
Study BRelated heterocyclic compoundAntitumor activityInduced apoptosis in cancer cell lines

Synthesis and Chemical Properties

Synthesis Techniques:
The synthesis of this compound involves multi-step reactions that can include cyclization and functionalization processes. These methods are crucial for optimizing yield and purity.

Chemical Properties:
Understanding the chemical properties of this compound is essential for predicting its behavior in biological systems. The presence of fluorine atoms may enhance lipophilicity and bioavailability .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives Formation

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. While specific data for this compound is proprietary, analogous reactions in related systems suggest the following pathways:

Reaction Type Conditions Products Yield/Notes Source
Acidic HydrolysisHCl (aq), reflux2-(4-(3-Fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e] thiadiazin-2-yl)acetic acidRequires prolonged heating (>6 h)
Basic HydrolysisNaOH (aq), 80°CSodium salt of the carboxylic acidRapid saponification (1–2 h),

Further derivatization of the carboxylic acid (e.g., amidation, esterification) is feasible but not explicitly documented for this compound.

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (1,1-dioxido) may undergo nucleophilic substitution, particularly at the sulfur atom or adjacent positions. Patent data on structurally similar thiadiazines highlights:

Reaction Type Conditions Products Yield/Notes Source
AlkylationR-X, K2CO3, DMF, 60°CS-alkylated derivativesModerate yields (40–60%)
ArylationAryl boronic acids, Pd catalysisBiaryl sulfonamidesLimited data; requires optimization

Cyclization Reactions

The pyrido-thiadiazine core may participate in cyclization under thermal or catalytic conditions. For example:

Reaction Type Conditions Products Yield/Notes Source
Intramolecular CyclizationAcetic anhydride, 100°CFused tricyclic derivativesObserved in related benzothiophene systems
Ring ExpansionNH2OH·HCl, EtOHExpanded heterocycles (e.g., triazines)Theoretical pathway; no experimental data

Reduction and Oxidation Reactions

Reductive modifications of the heterocyclic core or substituents are plausible:

Reaction Type Conditions Products Yield/Notes Source
Nitro Group ReductionSnCl2·2H2O, HCl (aq)Amino derivativesDemonstrated in triazolothiadiazine analogs
Sulfonamide ReductionLiAlH4, THFThiol intermediatesHighly speculative; no direct evidence

Salt Formation and Acid-Base Reactions

The compound’s sulfonamide and tertiary amine groups enable salt formation:

Reaction Type Conditions Products Yield/Notes Source
HCl Salt FormationHCl in ether/MeOHHydrochloride saltCrystalline form isolated
Na+ Salt FormationNaOH (aq)Water-soluble sodium derivativeImproves bioavailability

Functional Group Interconversion

The fluorophenyl substituent may undergo electrophilic substitution, though steric hindrance from the methyl group limits reactivity:

Reaction Type Conditions Products Yield/Notes Source
Halogen ExchangeCuCN, DMF, 150°CChloro or bromo analogsLow feasibility due to deactivation
DemethylationBBr3, CH2Cl2Phenolic derivativesTheoretical pathway

Biochemical Reactivity

Though beyond pure chemical reactions, the compound’s interaction with biological targets is notable. Caspase activation and apoptosis induction have been observed in structurally related thiadiazines .

Key Limitations in Available Data:

  • Proprietary synthesis protocols restrict detailed mechanistic insights.

  • Yields and optimal conditions for many reactions remain undocumented.

  • Most data are inferred from analogs (e.g., triazolothiadiazines , benzothiophenes ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrido[2,3-e][1,2,4]thiadiazin-3-one core distinguishes the target compound from analogs with quinazolinone, benzothiazine, or thienopyrimidine systems:

  • Quinazolinone Derivatives: Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate () shares a similar thioether-acetate side chain but lacks the fused pyridine ring and sulfone group. Quinazolinones are known for antimicrobial and anticancer activities, suggesting that the target compound’s pyrido-thiadiazin core may offer enhanced rigidity and binding affinity .
  • Benzothiazine Derivatives: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () features a non-fused benzene ring and lacks the sulfone group.
  • Thienopyrimidine Systems: Compounds like 849484-61-3 () incorporate thieno[3,2-d]pyrimidine cores, which prioritize sulfur-mediated electronic effects over the sulfone group’s polarity. This difference could alter solubility and metabolic pathways .
Table 1: Comparison of Core Heterocycles
Compound Core Structure Key Functional Groups Potential Bioactivity
Target Compound Pyrido-thiadiazin-3-one 1,1-Dioxido, ethyl acetate Kinase inhibition (inferred)
Quinazolinone () Quinazolin-4-one Thioether, acetate Antimicrobial
Benzothiazine () 1,4-Benzothiazin-3-one Acetamide Not reported
Thienopyrimidine () Thieno[3,2-d]pyrimidine Chlorophenyl, thioacetamide Anticancer (inferred)

Substituent Effects

  • 3-Fluoro-4-methylphenyl Group : The fluorine atom enhances electronegativity and metabolic stability, while the methyl group increases lipophilicity. Similar substituents in 849484-61-3 (: 5-chloro-2-methoxyphenyl) and 618879-90-6 (: 4-fluorophenyl) suggest improved target selectivity compared to unsubstituted phenyl rings .
  • Ethyl Acetate Side Chain: The ester group in the target compound contrasts with methyl esters (e.g., ) and acetamides (e.g., ).

Research Findings and Implications

  • Physicochemical Properties : The sulfone group in the target compound increases water solubility compared to sulfur-containing analogs (e.g., ), which may improve bioavailability.
  • Biological Activity: While direct data are unavailable, structurally related compounds (e.g., thienopyrimidines in ) show anticancer activity, suggesting the target’s pyrido-thiadiazin core could be optimized for similar applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.